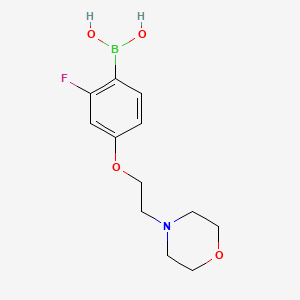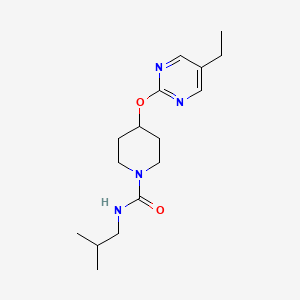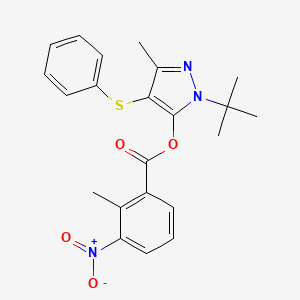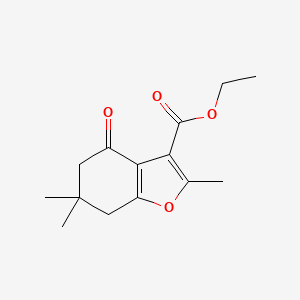![molecular formula C23H16N2O3S3 B2626846 (5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 329079-67-6](/img/structure/B2626846.png)
(5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one:
Anticancer Activity
This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the growth of cancer cells. Studies have demonstrated its efficacy against different cancer cell lines, including breast and lung cancer cells . The presence of the nitro and sulfanyl groups enhances its ability to induce apoptosis in cancer cells.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its thiazolidinone core is crucial for its interaction with microbial enzymes, disrupting their function and leading to cell death . This makes it a promising candidate for developing new antibiotics, especially against resistant strains.
Anti-inflammatory Effects
Research has indicated that this compound can reduce inflammation by inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX) . Its ability to modulate the production of pro-inflammatory cytokines further supports its potential as an anti-inflammatory agent.
Antioxidant Activity
The compound’s structure allows it to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This antioxidant property is beneficial in preventing cellular damage and has potential applications in treating diseases associated with oxidative stress, such as neurodegenerative disorders.
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, including proteases and kinases . Its inhibitory effects on these enzymes make it a valuable tool in biochemical research and drug development, particularly in designing inhibitors for therapeutic targets.
Potential Use in Diabetes Management
Research indicates that this compound may help in managing diabetes by inhibiting enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. By slowing down the breakdown of carbohydrates, it can help in controlling blood sugar levels.
These applications highlight the versatility and potential of (5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in various fields of scientific research. Each application opens up new avenues for further investigation and development.
Source 1 Source 2 Source 3 Source 4 Source 5 : Source 6 : Source 7 : Source 8
properties
IUPAC Name |
(5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S3/c26-22-21(31-23(29)24(22)15-16-7-3-1-4-8-16)14-17-13-18(25(27)28)11-12-20(17)30-19-9-5-2-6-10-19/h1-14H,15H2/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYBOPYULGRHHR-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2626763.png)


![3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/no-structure.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2626771.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2626772.png)


![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)


![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2626785.png)
![(6-Chloro-4-{[2-(4-chlorophenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2626786.png)